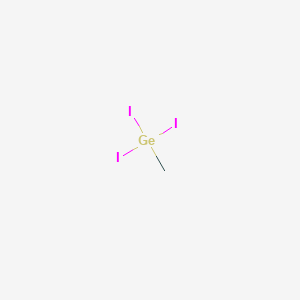

叔丁基三氯化锗

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

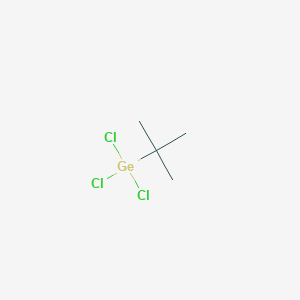

t-Butyltrichlorogermane can be synthesized through reductive reactions involving di-t-butyldichlorogermane or directly from tri-t-butylchlorogermane with lithium naphthalenide. This process highlights the versatility and reactivity of germanium-centered compounds under various conditions, leading to structures with significant scientific interest due to their unique bond lengths and stability properties (Sekiguchi et al., 1989).

Molecular Structure Analysis

The molecular structure of compounds derived from t-Butyltrichlorogermane showcases intriguing features, such as exceptionally long Ge-Ge and Ge-C bonds. Hexa-t-butyldigermane, obtained analogously by treating tri-t-butylchlorogermane, has been reported to possess the longest Ge-Ge and Ge-C bonds identified in any molecule, underscoring the structural uniqueness facilitated by t-butyltrichlorogermane derivatives (Weidenbruch et al., 1988).

Chemical Reactions and Properties

t-Butyltrichlorogermane participates in various chemical reactions leading to the formation of complex organogermanium structures. For example, the reductive halogen elimination from di-t-butyldichlorogermane yields hexa-t-butylcyclotrigermane, a compound with an equilateral triangle molecular geometry of D3 symmetry, showcasing the compound's adaptability in forming stable structures with long bond lengths (Weidenbruch et al., 1988).

Physical Properties Analysis

The synthesis of t-Butyltrichlorogermane and its derivatives often results in compounds with high thermal and solvolytic stability. This indicates that despite the extreme bond lengths observed in such molecules, they exhibit remarkable resistance to degradation under various conditions, emphasizing the potential for their use in applications requiring stable organogermane compounds (Weidenbruch et al., 1988).

Chemical Properties Analysis

The chemical properties of t-Butyltrichlorogermane derivatives highlight their reactivity and potential for further functionalization. These compounds serve as key intermediates in the synthesis of a wide array of organogermanium compounds, demonstrating the chemical versatility and utility of t-Butyltrichlorogermane in organometallic chemistry. Their ability to form compounds with unique molecular structures and bonds is of particular interest for the development of new materials and catalysts (Sekiguchi et al., 1989).

科学研究应用

合成和结构分析

t-叔丁基三氯化锗在合成复杂的基于锗的分子中发挥作用。例如,涉及t-叔丁基三氯化锗的还原反应导致形成复杂结构,如4,8-二氯辛基八叔丁基四环[3.3.0.02,7.03,6]辛锗,通过X射线晶体学分析和NMR光谱进行表征(Sekiguchi et al., 1989)。同样,从t-叔丁基三氯化锗合成的六叔丁基环三锗和六叔丁基二锗显示出异常长的Ge-Ge和Ge-C键,通过X射线结构分析揭示,突出了它们在极端键长情况下的热稳定性和溶剂解离稳定性(Weidenbruch et al., 1988)。

聚合物应用

t-叔丁基三氯化锗在电化学合成网络聚锗中作为前体。这种聚合物表现出显著的吸收特性,表明在材料科学中具有潜在应用。这些聚合物的吸收特性和网络结构是可以微调的,使它们成为聚合物化学中感兴趣的研究对象(Okano et al., 1999)。

有机金属化学

在有机金属合成中,t-叔丁基三氯化锗参与与有机镁化合物的取代反应。这种反应途径对于合成各种烷基三氯化锗和探索有机镁合成中氯原子取代的极限至关重要,展示了t-叔丁基三氯化锗在创建以锗为中心的自由基化合物方面的化学多样性和实用性(Yarosh et al., 2005)。

安全和危害

T-Butyltrichlorogermane is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection, not breathing dust, and washing hands thoroughly after handling .

属性

IUPAC Name |

tert-butyl(trichloro)germane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Ge/c1-4(2,3)8(5,6)7/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDREUNIZFWMEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Ge](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Ge |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516597 |

Source

|

| Record name | tert-Butyl(trichloro)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyltrichlorogermane | |

CAS RN |

1184-92-5 |

Source

|

| Record name | tert-Butyl(trichloro)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)

![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)

![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)

phosphonium bromide](/img/structure/B73364.png)